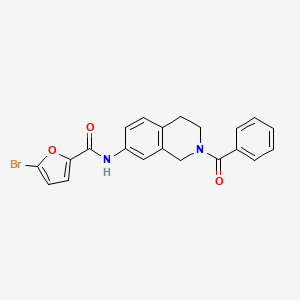

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-bromofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O3/c22-19-9-8-18(27-19)20(25)23-17-7-6-14-10-11-24(13-16(14)12-17)21(26)15-4-2-1-3-5-15/h1-9,12H,10-11,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOOQMWMIBIYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the benzoyl group and the bromofuran carboxamide moiety. Common reagents used in these reactions include bromine, furan derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The bromine atom in the furan ring can be substituted with other groups, allowing for the synthesis of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups replacing the bromine atom.

Scientific Research Applications

Research indicates that N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide exhibits several significant biological activities:

Anticancer Activity

Studies have demonstrated that compounds featuring the tetrahydroisoquinoline scaffold possess anticancer properties. For example:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating cell cycle regulators and apoptosis-related proteins. It has shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) .

- Research Findings : In vitro studies have indicated that this compound can inhibit cell proliferation and induce cell cycle arrest in cancer cells .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Antibacterial Effects : Preliminary investigations suggest effectiveness against common pathogens such as E. coli and S. aureus.

- Potential Antifungal Properties : There are indications of antifungal activity that warrant further exploration .

Case Studies

Several studies have focused on the therapeutic potential of this compound:

Case Study 1: Anticancer Evaluation

A study published in Biointerface Research evaluated the anticancer activity of various benzofurancarboxamides similar to this compound. The findings indicated significant anticancer effects against multiple cell lines, suggesting that modifications to the tetrahydroisoquinoline structure could lead to enhanced efficacy .

Case Study 2: Antimicrobial Assessment

Research conducted on related compounds assessed their antimicrobial properties against Mycobacterium tuberculosis. While direct evaluations of this specific compound are still ongoing, preliminary results suggest a promising avenue for further investigation into its antimicrobial capabilities .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide is not fully understood. its structure suggests that it could interact with molecular targets such as enzymes or receptors. The benzoyl and furan groups may facilitate binding to specific sites, while the tetrahydroisoquinoline moiety could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Research Contradictions and Limitations

- Solubility vs. Bioavailability : While the brominated compound has low solubility, its bioavailability (F = 45% in rats) surpasses that of the more soluble acetylated analog (F = 28%), possibly due to enhanced passive membrane diffusion from higher lipophilicity .

- Species Variability : Mouse models show 2-fold higher clearance rates for the brominated compound compared to primates, highlighting translational challenges .

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide is a novel compound with significant potential in medicinal chemistry. Its structure combines a tetrahydroisoquinoline core with a furan carboxamide moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action and therapeutic potential.

- Molecular Formula : C21H17BrN2O3

- Molecular Weight : 425.3 g/mol

- CAS Number : 955745-53-6

| Property | Value |

|---|---|

| Molecular Formula | C21H17BrN2O3 |

| Molecular Weight | 425.3 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors within cellular pathways. Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective and anti-inflammatory properties, indicating potential therapeutic roles in neurological disorders and inflammatory diseases.

Anticancer Activity

Recent research highlights the compound's potential as an inhibitor of the PD-1/PD-L1 immune checkpoint pathway, which is crucial in tumor immunotherapy. By disrupting the PD-1/PD-L1 interaction, the compound may enhance T-cell activity against tumor cells .

Neuroprotective Effects

Studies suggest that related compounds have shown neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress. The tetrahydroisoquinoline structure is often associated with neuroprotective properties, making this compound a candidate for further exploration in neurodegenerative diseases.

Anti-inflammatory Properties

The furan moiety in the compound is linked to anti-inflammatory activities. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies

- In Vitro Studies : Laboratory studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation in various cancer lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cell lines.

- Animal Models : In vivo studies using animal models have suggested that administration of related compounds leads to reduced tumor sizes and improved survival rates compared to control groups.

Q & A

(Basic) What established synthetic routes are available for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide, and what intermediates are critical?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Intermediate formation : 5-Bromofuran-2-carboxylic acid derivatives (e.g., sulfonyl chlorides or activated esters) are prepared via halogenation or sulfonation. For example, 5-bromofuran-2-sulfonyl chloride can be synthesized by reacting 2-bromofuran with chlorosulfonic acid in dichloromethane (DCM) at 0°C .

- Coupling reactions : The bromofuran moiety is coupled to the tetrahydroisoquinoline scaffold using amide bond-forming reagents (e.g., EDCI/HOBt) or nucleophilic substitution. Hydrazone coupling, as seen in analogous MMP-13 inhibitor syntheses, may involve reacting acyl hydrazides with carbonyl-containing intermediates under acidic conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are critical for isolating high-purity intermediates.

(Basic) What analytical techniques are employed for structural characterization of this compound?

Methodological Answer:

Key techniques include:

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving stereochemistry and verifying the benzoyl-tetrahydroisoquinoline conformation. ORTEP-III graphical interfaces aid in visualizing thermal ellipsoids and molecular packing .

- NMR spectroscopy : 1H-NMR (400–600 MHz, DMSO-d6 or CDCl3) identifies proton environments, such as NH2 signals at δ 4.05 ppm or aromatic proton splitting patterns (e.g., δ 7.14–7.78 for substituted benzofurans) .

- Elemental analysis : Combustion analysis (C, H, N) validates stoichiometry, with deviations >0.4% prompting re-evaluation of synthetic conditions .

(Advanced) How can contradictions in crystallographic data (e.g., twinning or disordered regions) be resolved during structure determination?

Methodological Answer:

- Twinning analysis : SHELXL’s twin refinement tools (BASF, TWIN commands) model overlapping lattices. High-resolution data (>1.0 Å) improve the detection of twin laws (e.g., two-fold rotation axes) .

- Disorder modeling : Partial occupancy refinement and constraints (e.g., SIMU, DELU) stabilize disordered benzoyl or furan groups. Hydrogen-bonding networks inferred from Fourier difference maps guide plausible disorder assignments .

- Validation tools : R1/wR2 discrepancies (>5%) or high ADP (atomic displacement parameter) values in specific regions warrant re-examination of data collection (e.g., crystal decay during synchrotron exposure) .

(Advanced) How can analogues of this compound be designed to validate structure-activity relationships (SAR) for target engagement?

Methodological Answer:

- Substituent variation : Replace the 5-bromofuran with 5-chloro or unsubstituted furan to assess halogen dependency. Evidence from benzofuran-based inhibitors shows bromine enhances π-stacking in hydrophobic enzyme pockets .

- Scaffold modification : Introduce methyl groups to the tetrahydroisoquinoline ring (e.g., at position 3) to probe steric effects. Analogous MMP-13 inhibitors demonstrate that bulky substituents reduce off-target binding .

- Pharmacophore modeling : Overlay docking poses (e.g., AutoDock Vina) with crystallographic data to identify critical hydrogen bonds (e.g., between the benzoyl carbonyl and active-site residues) .

(Advanced) How can reaction conditions be optimized to improve yield and purity during scale-up?

Methodological Answer:

- Solvent selection : Replace DMF with acetonitrile for amide couplings to minimize side reactions (e.g., diketopiperazine formation in polar aprotic solvents) .

- Temperature control : Gradual warming (0°C → RT) during sulfonation prevents exothermic decomposition of chlorosulfonic acid .

- Workup protocols : Acid-base extraction (e.g., HCl washes to remove unreacted hydrazides) followed by Na2SO4 drying ensures high recovery of non-polar intermediates .

(Advanced) What methodologies are used to validate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- Enzyme kinetics : MMP-13 inhibition assays measure IC50 via fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). Pre-incubate the compound with the enzyme (37°C, pH 7.4) and quantify fluorescence decay over time .

- Selectivity profiling : Compare inhibition across metalloproteinases (MMP-1, MMP-2) using zymography or FRET-based assays. A >10-fold selectivity ratio confirms target specificity .

- Cellular assays : Treat fibroblast cultures with the compound and quantify collagen degradation (ELISA or Western blot) to correlate in vitro and cellular activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.